Fdpn F-18, or 6-O-desmethyl-diprenorphine labeled with fluorine-18, is a radiopharmaceutical compound primarily used in positron emission tomography (PET) imaging. This compound is designed to target and visualize opioid receptors in the brain, providing significant insights into the opioidergic system's role in various neurological and psychiatric conditions. The compound is classified as a non-specific opioid receptor ligand, binding to multiple types of opioid receptors.
The synthesis of Fdpn F-18 typically involves the radiofluorination of a precursor compound through nucleophilic substitution reactions. The general process includes:
The automated synthesis methods have been optimized to enhance yield and purity, achieving radiochemical yields of approximately 25% with high specific activity .
Fdpn F-18 has a complex molecular structure characterized by its specific arrangement of atoms that allows it to interact effectively with opioid receptors. The molecular formula is , and its structure can be represented using various chemical notations:
InChI=1S/C27H36FNO4/c1-24(2,31)19-14-25-7-8-27(19,32-12-10-28)23-26(25)9-11-29(15-16-3-4-16)20(25)13-17-5-6-18(30)22(33-23)21(17)26/h5-6,16,19-20,23,30-31H,3-4,7-15H2,1-2H3/t19-,20-,23-,25-,26+,27-/m1/s1/i28-1
The structure includes multiple functional groups that contribute to its pharmacological activity and binding properties .
Fdpn F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. Key aspects include:
The major product formed from these reactions is Fdpn F-18 itself, which can then be further processed for PET imaging applications.
Fdpn F-18 exerts its effects by binding to opioid receptors in the brain. The mechanism involves:
Fdpn F-18 possesses several notable physical and chemical properties:
These properties contribute to its effectiveness as a radiotracer for studying the opioidergic system.
Fdpn F-18 has several important applications in scientific research:
The unique properties of Fdpn F-18 make it an invaluable tool in both clinical and preclinical research settings focused on neurological health and disease management .
[^18^F]FDPN (6-O-(2-[^18^F]Fluoroethyl)-6-O-desmethyldiprenorphine) is a fluorine-18 labeled derivative of the potent opioid antagonist diprenorphine. Its molecular formula is C~27~H~36~FNO~4~, with a molecular weight of 456.58 g/mol [1] [7]. The compound features a complex orvinol backbone characteristic of diprenorphine analogs, with six defined stereocenters ensuring absolute stereochemical configuration critical for receptor binding [7]. The fluorine-18 radiolabel is incorporated via a 2-fluoroethyl ether moiety at the 6-O-position, replacing the native methyl group of the parent compound [3]. This structural modification preserves the high-affinity binding to opioid receptors while enabling positron emission tomography (PET) detection [9].
The radiochemical synthesis of [^18^F]FDPN employs a three-step, two-pot reaction sequence starting from cyclotron-produced [^18^F]fluoride. First, nucleophilic substitution on ethylene glycol-1,2-ditosylate yields [^18^F]fluoroethyl tosylate. This intermediate then undergoes fluoroethylation with the precursor molecule [3-O-trityl-6-O-desmethyl]diprenorphine. Finally, acidic deprotection removes the trityl protecting group, yielding the desired [^18^F]FDPN [3]. This process achieves an average radiochemical yield of 22 ± 7% with a total synthesis time of approximately 100 minutes. The final product exhibits high specific activity (>37 GBq/μmol at end of synthesis) and exceptional radiochemical purity exceeding 98% [3] [9]. Automation of this synthesis on commercial modules has improved reliability and reproducibility for clinical production [9].
Table 1: Key Chemical and Radiochemical Properties of [^18^F]FDPN
Property | Value | Significance |
---|---|---|
Molecular Formula | C~27~H~36~FNO~4~ | Defines elemental composition and molecular weight (456.58 g/mol) |
Stereochemistry | 6 defined stereocenters | Critical for maintaining high opioid receptor affinity and selectivity |
Radiolabel Position | 6-O-(2-[^18^F]fluoroethyl) ether | Replaces native methyl group; allows detection without disrupting pharmacology |
Radiochemical Yield | 22 ± 7% | Reflects synthesis efficiency from [^18^F]fluoride |
Specific Activity | >37 GBq/μmol (end of synthesis) | Ensures sufficient radioactivity for imaging with minimal mass dose |
Radiochemical Purity | >98% | Essential for specific binding and accurate quantification in PET studies |
Half-life of ^18^F | 109.8 minutes | Permits multi-hour imaging protocols and transport to nearby facilities |
Fluorine-18 decay occurs primarily through positron emission (96.73%, β+ avg. energy 249.8 keV), followed by annihilation, producing two 511 keV gamma photons emitted 180 degrees apart, which are detected in PET scanners [4]. The physical half-life of 109.8 minutes balances practical synthesis time with sufficient longevity for extended pharmacokinetic studies and transport to satellite imaging facilities [2] [4]. Importantly, the ether linkage in the fluoroethyl side chain provides enhanced metabolic stability compared to ester-based linkages, minimizing in vivo defluorination and subsequent bone sequestration of free [^18^F]fluoride, though some bone uptake is observed in biodistribution studies at late time points [3].
[^18^F]FDPN functions as a non-selective, high-affinity antagonist at mu-(μ), delta-(δ), and kappa-(κ) opioid receptors. Its binding profile mirrors diprenorphine, with subnanomolar affinity across receptor subtypes (K~i~ values approximately 0.20 nM for μ, 0.18 nM for δ, and 0.47 nM for κ) [3] [5]. This pan-opioid binding characteristic enables comprehensive mapping of the integrated opioid receptor landscape in the brain, distinguishing it from subtype-selective tracers that target individual receptors. The tracer exhibits excellent brain penetration, achieving approximately 4.36% injected dose in mouse brain at 5 minutes post-injection [3].
In PET imaging studies, [^18^F]FDPN demonstrates a distribution pattern consistent with known opioid receptor densities. High uptake occurs in the thalamus, striatum, and medial prefrontal cortex—regions rich in opioid receptors—while lower accumulation occurs in the occipital cortex and cerebellum [3] [9]. Pharmacological validation using the opioid antagonist naloxone demonstrates dose-dependent blockade of [^18^F]FDPN binding, confirming specific binding to opioid receptors in vivo [3] [9]. Kinetic modeling studies in humans indicate that a two-tissue compartment model best characterizes [^18^F]FDPN kinetics. Distribution volume (DV), a measure of receptor density, remains stable across modeling approaches (Logan plot, basis function method) and correlates strongly with binding potential (BP) estimates [3]. Notably, acquisition times of at least 90 minutes are required for stable quantification of binding parameters [3].
Table 2: Neurological Applications and Imaging Characteristics of [^18^F]FDPN
Application Domain | Key Findings | Clinical/Research Utility |
---|---|---|
Receptor Occupancy | Naloxone pre-treatment significantly reduces specific binding | Validates target engagement; assesses novel opioid drug occupancy |
Pain Processing | Altered binding in chronic pain syndromes | Investigates endogenous opioid system dysregulation in pain pathophysiology |
Addiction Studies | Reveals receptor availability changes in substance use disorders | Maps neuroadaptations in cocaine, opioid, and alcohol dependence |
Epilepsy Research | Shows focal alterations in opioid receptor density in epileptogenic foci | Localizes seizure onset zones; evaluates antiepileptic drug effects on opioid system |
Neurodegeneration | Detects changes in receptor expression in Alzheimer's and Parkinson's disease | Links neurotransmitter system changes to cognitive/motor decline |
Kinetic Modeling | Two-tissue compartment model optimal; DV robust across methods | Provides reliable quantification of receptor density for cross-sectional and longitudinal studies |
The unique value of [^18^F]FDPN lies in its antagonist properties and broad receptor recognition. As part of a rationally designed tracer "triplet" including the partial agonist [^18^F]FBPN (buprenorphine derivative) and agonist [^18^F]FPEO (phenethylorvinol derivative), [^18^F]FDPN enables systematic investigation of how intrinsic activity influences ligand-receptor kinetics and sensitivity to endogenous peptide competition [9]. This triplet approach provides unprecedented tools to dissect the complex dynamics of opioid receptor signaling in health and disease. Clinically, [^18^F]FDPN PET has illuminated opioid system dysregulation in chronic pain conditions, substance use disorders (cocaine, opioids), epilepsy, Tourette's syndrome, and neurodegenerative diseases including Alzheimer's disease [5] [3]. Its longer half-life compared to carbon-11 labeled diprenorphine ([^11^C]DPN, t~1/2~=20.4 min) significantly improves signal-to-noise ratios and allows for extended scanning protocols essential for accurate quantification of receptor density in high-binding regions [3] [9].
The development of [^18^F]FDPN represents a strategic evolution in opioid receptor PET tracers driven by the need to overcome limitations of short-lived radionuclides. The foundational compound, diprenorphine, emerged as a potent nonselective opioid antagonist with subnanomolar affinity for μ, δ, and κ receptors in the 1970s [3]. Initial PET studies utilized [^11^C]diprenorphine ([^11^C]DPN), synthesized by ~11~C-methylation of nor-diprenorphine [3] [5]. While [^11^C]DPN provided the first in vivo images of opioid receptor distribution in humans, its utility was constrained by the 20.4-minute half-life of carbon-11, which limited imaging sessions to approximately 90 minutes—insufficient for reaching true equilibrium in high-binding regions and complicating kinetic modeling [3].
The transition to fluorine-18 labeling addressed these limitations by leveraging the favorable decay characteristics of ^18^F (109.8 min half-life, 635 keV positron energy) [2] [4]. Early efforts focused on direct nucleophilic aromatic substitution but faced challenges with specific activity and complex chemistry. Wester and colleagues pioneered the 6-O-fluoroalkylation strategy, synthesizing [^18^F]FDPN via a protected precursor approach in 2003 [3]. This method exploited the enhanced nucleofugality of tosylate groups for efficient aliphatic fluorination while preserving the critical pharmacophore. The choice of a fluoroethyl group (over fluoromethyl or fluoropropyl) balanced synthetic feasibility, metabolic stability, and minimal steric perturbation of receptor binding [3] [9].
Further refinements automated the synthesis, enabling robust production for clinical studies [9]. The success of [^18^F]FDPN spurred development of related orvinols with varied intrinsic activities: [^18^F]FBPN (partial agonist, buprenorphine derivative) and [^18^F]FPEO (full agonist, phenethylorvinol derivative). This tracer triplet paradigm allows researchers to probe how ligand efficacy influences receptor binding kinetics and sensitivity to endogenous peptides—a crucial consideration for imaging dynamic neurotransmitter systems [9]. Compared to first-generation tracers like [^11^C]carfentanil (μ-selective agonist), [^18^F]FDPN provides a comprehensive view of the opioid receptor landscape rather than imaging single subtypes. Its development exemplifies the rational optimization of molecular probes through radiochemistry to address biological questions inaccessible with earlier tools.
Table 3: Evolution of Key Opioid Receptor PET Tracers
Tracer | Radionuclide | Receptor Selectivity | Intrinsic Activity | Advantages | Limitations |
---|---|---|---|---|---|
[^11^C]Diprenorphine ([^11^C]DPN) | ^11^C (t~1/2~=20.4 min) | Pan-opioid (μ, δ, κ) | Antagonist | First in vivo opioid receptor images | Short half-life limits scan duration/quantification |
[^11^C]Carfentanil | ^11^C | μ-selective | Agonist | High μ-receptor specificity; quantifies μ receptors | Limited view of opioid system; short half-life |
[^18^F]Cyclofoxy | ^18^F | Mixed μ/κ | Antagonist | Improved imaging duration vs ^11^C tracers | Lower affinity than diprenorphine; metabolite interference |
[^18^F]FDPN | ^18^F | Pan-opioid (μ, δ, κ) | Antagonist | High affinity; comprehensive receptor mapping; robust quantification | Nonselective (cannot resolve subtypes without blocking) |
[^18^F]FBPN | ^18^F | Pan-opioid (μ, δ, κ) | Partial agonist | Intrinsic activity comparison within orvinol series | Lower specific binding than antagonist tracers |
[^18^F]FPEO | ^18^F | Pan-opioid (μ, δ, κ) | Agonist | Intrinsic activity comparison within orvinol series | Potential internalization complicating kinetics |
Future research directions focus on multimodal imaging approaches combining [^18^F]FDPN with other neurochemical tracers and advanced analytical methods. Efforts continue to refine kinetic modeling for shorter scan protocols without sacrificing accuracy [3]. Nevertheless, as the prototypical fluorine-18 labeled pan-opioid antagonist, [^18^F]FDPN remains indispensable for investigating the integrated opioid system in neurological and psychiatric disorders.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0